Unveiling the Chemical Landscape of Despropylene Gatifloxacin: A Technical Guide
Unveiling the Chemical Landscape of Despropylene Gatifloxacin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gatifloxacin, a fourth-generation fluoroquinolone antibiotic, is recognized for its broad-spectrum activity against a variety of pathogens. Its mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes in DNA replication.[1] Despropylene Gatifloxacin is a known metabolite and impurity of Gatifloxacin.[2] This technical guide provides an in-depth look at the chemical structure of Despropylene Gatifloxacin, offering a comparative analysis with its parent compound, Gatifloxacin. This document details the synthesis, chemical properties, and biological implications, presenting quantitative data in structured tables and outlining key experimental methodologies.
Chemical Structures
The chemical structures of Gatifloxacin and Despropylene Gatifloxacin are presented below. The primary structural difference lies in the substitution at the C-7 position of the quinolone core. Gatifloxacin features a 3-methylpiperazinyl group, while Despropylene Gatifloxacin has a 2-aminoethylamino side chain.
Gatifloxacin
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IUPAC Name: 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Molecular Formula: C₁₉H₂₂FN₃O₄
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Molecular Weight: 375.39 g/mol
Despropylene Gatifloxacin
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IUPAC Name: 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid[3]
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Molecular Formula: C₁₆H₁₈FN₃O₄[3]
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Molecular Weight: 335.34 g/mol [3]
Physicochemical and Spectroscopic Data
A comprehensive understanding of a molecule's properties is fundamental for drug development. The following tables summarize key physicochemical and spectroscopic data for both Gatifloxacin and Despropylene Gatifloxacin.
Table 1: Physicochemical Properties
| Property | Gatifloxacin | Despropylene Gatifloxacin |
| Molecular Formula | C₁₉H₂₂FN₃O₄ | C₁₆H₁₈FN₃O₄ |
| Molecular Weight ( g/mol ) | 375.39 | 335.34[3] |
| CAS Number | 112811-59-3 | 172426-86-7 |
Table 2: Spectroscopic Data
| Data Type | Gatifloxacin | Despropylene Gatifloxacin |
| ¹H NMR | Data available in literature | Predicted shifts would show signals for the ethylamino group protons and the absence of the methyl and piperazine protons seen in Gatifloxacin. |
| ¹³C NMR | Data available in literature | Predicted shifts would indicate the presence of the ethylamino carbon signals and the absence of the methyl and piperazine carbon signals. |
| Mass Spectrometry (m/z) | [M+H]⁺ ≈ 376.16 | [M+H]⁺ ≈ 336.13 |
Synthesis Protocols
The synthesis of Despropylene Gatifloxacin is noted in the literature as a metabolite and impurity of Gatifloxacin. While a detailed, standalone protocol for its synthesis is not extensively published, its formation can be inferred from the synthesis of related Gatifloxacin dimers.
General Synthesis of Gatifloxacin
The synthesis of Gatifloxacin typically involves the condensation of a cyclopropyl-fluoro-quinolone carboxylic acid derivative with 2-methylpiperazine.[2] One common starting material is 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.[2]
Inferred Synthesis of Despropylene Gatifloxacin
The synthesis of Despropylene Gatifloxacin, or 7-((2-aminoethyl)amino)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, would logically involve the reaction of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethylenediamine. This reaction would substitute the fluorine at the C-7 position with the aminoethylamino group.
Experimental Protocol: Synthesis of a Gatifloxacin Dimer (as a proxy for Despropylene Gatifloxacin synthesis)
The following protocol for the synthesis of a Gatifloxacin dimer provides insight into the reaction conditions that could be adapted for the synthesis of Despropylene Gatifloxacin.
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Reaction Setup: A suspension of 7-[(2-aminoethyl)amino]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (the theoretical precursor to a dimer, and structurally related to Despropylene Gatifloxacin) is prepared in dimethyl sulfoxide (DMSO).[2]
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Addition of Reagent: To this suspension, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid borondifluoride chelate is added.[2]
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Reaction Conditions: The reaction mixture is heated to 70-75 °C and maintained at this temperature for 16 hours.[2]
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Workup: The resulting slurry is cooled to room temperature, and the product is collected by filtration.[2]
Biological Activity and Mechanism of Action
Gatifloxacin exerts its antibacterial effect by inhibiting bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[1] These enzymes are essential for DNA replication, transcription, repair, and recombination in bacteria.[1] The inhibition of these enzymes leads to breaks in the bacterial DNA, ultimately causing cell death.
As Despropylene Gatifloxacin is a metabolite of Gatifloxacin, its biological activity is of significant interest. While direct comparative studies on the antibacterial potency of Despropylene Gatifloxacin are limited in the available literature, it is plausible that it retains some antibacterial activity due to the preserved pharmacophore of the fluoroquinolone core. However, the modification at the C-7 position is known to influence the potency and spectrum of activity of fluoroquinolones.
Experimental Protocol: Antibacterial Susceptibility Testing (MIC Determination)
The minimum inhibitory concentration (MIC) is a standard measure of an antibiotic's effectiveness. The following is a general protocol for determining the MIC of a compound like Gatifloxacin or Despropylene Gatifloxacin.
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Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a specific turbidity (e.g., 0.5 McFarland standard).
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Preparation of Antibiotic Dilutions: A series of twofold dilutions of the antibiotic are prepared in a suitable broth medium in a microtiter plate.
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Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
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Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.
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Determination of MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the bacteria.
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Gatifloxacin Mechanism of Action
This diagram illustrates the signaling pathway of Gatifloxacin's antibacterial action.
Experimental Workflow for MIC Determination
This diagram outlines the key steps in determining the Minimum Inhibitory Concentration (MIC) of an antibacterial compound.
Conclusion
Despropylene Gatifloxacin represents a key molecule in the study of Gatifloxacin's metabolism and impurity profile. Understanding its chemical structure, properties, and synthesis is crucial for drug development professionals to ensure the quality, safety, and efficacy of Gatifloxacin-based therapies. While further research is needed to fully elucidate the comparative biological activity of Despropylene Gatifloxacin, the information presented in this guide provides a solid foundation for researchers in the field. The provided experimental protocols and workflow diagrams serve as practical tools for the synthesis and evaluation of this and other related fluoroquinolone compounds.
